4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl acetate 4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl acetate
Brand Name: Vulcanchem
CAS No.: 75754-25-5
VCID: VC15594975
InChI: InChI=1S/C6H9ClO4S/c1-4(8)11-6-3-12(9,10)2-5(6)7/h5-6H,2-3H2,1H3
SMILES:
Molecular Formula: C6H9ClO4S
Molecular Weight: 212.65 g/mol

4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl acetate

CAS No.: 75754-25-5

Cat. No.: VC15594975

Molecular Formula: C6H9ClO4S

Molecular Weight: 212.65 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl acetate - 75754-25-5

Specification

CAS No. 75754-25-5
Molecular Formula C6H9ClO4S
Molecular Weight 212.65 g/mol
IUPAC Name (4-chloro-1,1-dioxothiolan-3-yl) acetate
Standard InChI InChI=1S/C6H9ClO4S/c1-4(8)11-6-3-12(9,10)2-5(6)7/h5-6H,2-3H2,1H3
Standard InChI Key RTTWIOWKOBUYCF-UHFFFAOYSA-N
Canonical SMILES CC(=O)OC1CS(=O)(=O)CC1Cl

Introduction

Structural Characteristics and Molecular Identity

Core Architecture

The compound consists of a tetrahydrothiophene ring (a five-membered sulfur-containing heterocycle) oxidized to a 1,1-dioxide (sulfone) system. Key substituents include:

  • A chlorine atom at the C4 position.

  • An acetoxy group (CH3COO\text{CH}_3\text{COO}-) at the C3 position.

The planar sulfone group introduces electron-withdrawing effects, influencing reactivity and stability .

Stereochemical and Spectroscopic Data

  • SMILES: CC(=O)OC1CS(=O)(=O)CC1Cl\text{CC(=O)OC1CS(=O)(=O)CC1Cl} .

  • InChIKey: RTTWIOWKOBUYCF-UHFFFAOYSA-N\text{RTTWIOWKOBUYCF-UHFFFAOYSA-N} .

  • Predicted Collision Cross Section (CCS): Ranges from 140.5–150.6 Ų across adducts (e.g., [M+H]⁺: 141.2 Ų) .

Table 1: Predicted CCS Values for Major Adducts

Adductm/zCCS (Ų)
[M+H]⁺212.99829141.2
[M+Na]⁺234.98023150.6
[M-H]⁻210.98373140.5

Synthesis and Preparation

General Synthetic Strategy

While explicit protocols for this compound are scarce, analogous routes suggest a multi-step process:

  • Oxidation: Tetrahydrothiophene is oxidized to 1,1-dioxidotetrahydrothiophene (sulfolane) using hydrogen peroxide or ozone.

  • Chlorination: Electrophilic chlorination at C4 using reagents like SO2Cl2\text{SO}_2\text{Cl}_2 or NCS\text{NCS}.

  • Acetylation: Esterification of the C3 hydroxyl group with acetyl chloride or acetic anhydride under basic conditions .

Optimization Challenges

  • Regioselectivity: Ensuring chlorination at C4 requires careful control of reaction temperature and solvent polarity.

  • Yield: Reported yields for similar sulfolane derivatives range from 50–80%, depending on purification methods (e.g., column chromatography vs. recrystallization) .

Physicochemical Properties

Spectroscopic Signatures

  • IR Spectroscopy: Expected peaks for sulfone (\sim1300–1150 cm⁻¹), ester carbonyl (\sim1740 cm⁻¹), and C-Cl (\sim550–750 cm⁻¹) .

  • NMR: 1H^1\text{H} NMR would show signals for the acetate methyl group (δ\delta2.1–2.3 ppm) and sulfolane protons (δ\delta3.0–4.0 ppm) .

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The C4 chlorine is susceptible to displacement by nucleophiles (e.g., amines, alkoxides), enabling derivatization. For example, reaction with morpholine could yield analogs similar to Timolol impurities .

Ester Hydrolysis

The acetoxy group undergoes alkaline hydrolysis to form the corresponding alcohol, a potential intermediate for further functionalization.

Sulfone Stability

The sulfone moiety resists reduction under mild conditions but may decompose at elevated temperatures (>200°C) .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing:

  • Timolol analogs: Used in glaucoma treatment .

  • PROTAC degraders: For targeted protein degradation in cancer therapy .

Material Science

Sulfolane derivatives are explored as polar aprotic solvents in battery electrolytes, though this compound’s acetate group may limit thermal stability.

Future Research Directions

  • Biological Screening: Evaluate antimicrobial, anticancer, and kinase-modulating activities in vitro.

  • Computational Modeling: Dock the compound into targets like MurD ligase or GIRK channels to predict binding modes .

  • Process Optimization: Develop scalable synthetic routes using flow chemistry or biocatalysis.

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